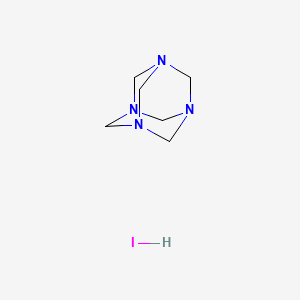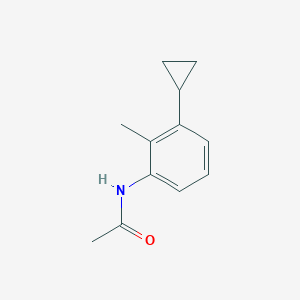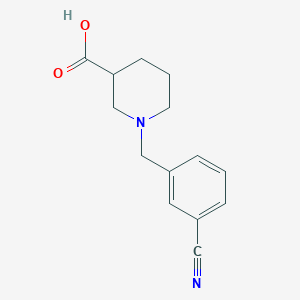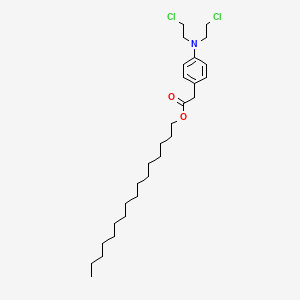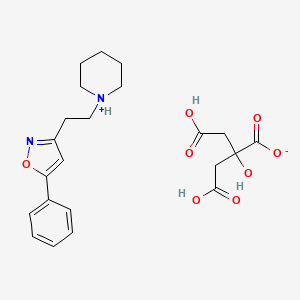
Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate is a chemical compound with the molecular formula C22H28N2O8. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often carried out under mild conditions using a suitable catalyst.
Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of Piperidinoethyl Side Chain: The piperidinoethyl side chain is attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Formation of Citrate Salt: The final step involves the formation of the citrate salt by reacting the synthesized compound with citric acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Hydrochloric acid, sodium hydroxide; aqueous conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups.
Hydrolysis: Breakdown products such as isoxazole derivatives and citric acid.
Scientific Research Applications
Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Isoxazole, 5-phenyl-3-(2-morpholinoethyl)-, citrate
- Isoxazole, 5-phenyl-3-(2-pyrrolidinoethyl)-, citrate
- Isoxazole, 5-phenyl-3-(2-piperazinoethyl)-, citrate
Uniqueness
Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate is unique due to its specific structural features, including the piperidinoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
985-84-2 |
|---|---|
Molecular Formula |
C22H28N2O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;5-phenyl-3-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole |
InChI |
InChI=1S/C16H20N2O.C6H8O7/c1-3-7-14(8-4-1)16-13-15(17-19-16)9-12-18-10-5-2-6-11-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h1,3-4,7-8,13H,2,5-6,9-12H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
PVXAECMKNYIEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCC2=NOC(=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



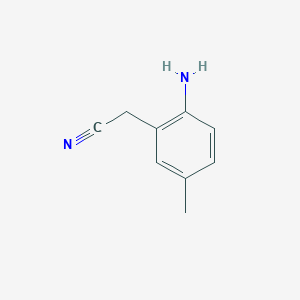


![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)
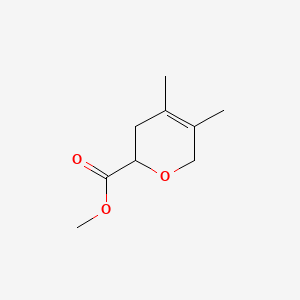
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
